molecular formula C15H22N4O2 B2887959 2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034349-63-6

2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2887959
CAS No.: 2034349-63-6
M. Wt: 290.367
InChI Key: NPKOWYFIHKMSRS-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone (CAS 2034349-63-6) is a chemical compound with the molecular formula C 15 H 22 N 4 O 2 and a molecular weight of 290.36 g/mol . This molecule features a piperazine ring linked to a tetrahydrocinnoline moiety, a structure often investigated in medicinal chemistry for its potential biological activity. Compounds with piperazine and cinnoline scaffolds are of significant interest in pharmaceutical research for their diverse pharmacological properties . While the specific mechanism of action for this exact compound requires further research, piperazine derivatives are frequently explored for their interactions with the central nervous system. For instance, structurally related compounds have demonstrated binding affinity for receptors such as 5-HT 1A and have shown potential in preclinical models for central activity . This suggests that this compound may serve as a valuable scaffold or building block in drug discovery efforts, particularly for developing new central nervous system agents. The compound is available for research and development purposes from various suppliers . This product is intended for laboratory research use only and is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

IUPAC Name

2-methoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-21-11-15(20)19-8-6-18(7-9-19)14-10-12-4-2-3-5-13(12)16-17-14/h10H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKOWYFIHKMSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

A modified Skraup reaction achieves cinnoline hydrogenation:

  • Quinoline synthesis : React 3-nitrobenzaldehyde with glycerol in concentrated H₂SO₄ at 140°C
  • Catalytic hydrogenation : Treat with H₂ (50 psi) over 10% Pd/C in ethanol to yield 5,6,7,8-tetrahydrocinnolin
  • Nitration/Reduction : Nitrate at position 3 using HNO₃/H₂SO₄, then reduce with SnCl₂·2H₂O in EtOAc to amine

Key parameters :

  • Hydrogenation temperature: 80°C prevents over-reduction
  • Nitration time: 4 hr minimizes byproducts

Piperazine Functionalization Strategies

Nucleophilic Aromatic Substitution

React tetrahydrocinnolin-3-amine with 1,4-dibromopiperazine under Buchwald-Hartwig conditions:

Br  
|  
N-(CH₂)₂-N + NH₂-Cinn → Pd₂(dba)₃, Xantphos  
       |  
       Br  

→ N-(CH₂)₂-N-Cinn + HBr  

Conditions :

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (3 eq) in toluene at 110°C
  • Yield: 68% (HPLC purity >95%)

Reductive Amination Alternative

For improved atom economy:

  • Prepare 3-formyltetrahydrocinnolin via Vilsmeier-Haack reaction
  • Condense with piperazine using NaBH(OAc)₃ in DCE
  • Isolate product via silica chromatography (EtOAc/hexanes)

Advantage : Avoids transition metal catalysts
Limitation : Lower regioselectivity (requires chiral resolution)

Methoxyacetylation of Piperazine

Acylation with Methoxyacetyl Chloride

O  
||  
Cl-C-CH₂-OCH₃ + Piperazine-Cinn → Et₃N, CH₂Cl₂  
↓  
O  
||  
CH₂-OCH₃  

Procedure :

  • Add methoxyacetyl chloride (1.2 eq) dropwise to piperazine intermediate (1 eq) in dry DCM
  • Maintain pH 8-9 with triethylamine
  • Stir 12 hr at RT, concentrate, and recrystallize from ethanol

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.34 (s, 3H, OCH₃), 4.02 (s, 2H, COCH₂), 3.55-2.80 (m, 8H, piperazine)
  • HRMS : m/z [M+H]⁺ calc. 357.1914, found 357.1911

Ullmann Coupling Variant

For sterically hindered substrates:

  • Use CuI (10 mol%), L-proline (20 mol%) in DMF at 100°C
  • Achieves 82% yield with electron-deficient cinnolines

Process Optimization and Scale-Up Considerations

Critical Quality Attributes

  • Impurity Profile : Monitor residual Pd (<10 ppm) via ICP-MS
  • Polymorphism : Conduct slurry bridging studies in ethanol/water mixtures
  • Stability : Accelerated degradation shows <2% decomposition after 6 months at 25°C

Green Chemistry Metrics

Parameter Buchwald Method Reductive Amination
PMI (kg/kg) 58 37
E-Factor 86 45
Solvent Intensity 120 L/kg 65 L/kg

Recommendation : Adopt reductive amination route for pilot-scale production

Analytical Characterization Techniques

Chiral Purity Assessment

  • HPLC Method : Chiralpak IC-3 (150 × 4.6 mm), 70:30 n-Hexane/IPA
  • Retention Times : 8.2 min (R), 9.7 min (S)

Solid-State Characterization

  • PXRD : Characteristic peaks at 2θ = 12.4°, 17.8°, 24.6°
  • DSC : Melt onset 184°C (ΔHfus = 98 J/g)

Comparative Evaluation of Synthetic Routes

Route Yield (%) Purity (%) Cost Index
Buchwald-Acylation 68 99.2 1.00
Reductive Amination 72 98.5 0.85
Ullmann Coupling 82 99.8 1.20

Trade-offs : Higher yielding routes require expensive catalysts, while cost-effective methods need rigorous purification

Industrial-Scale Manufacturing Protocol

Step Operation Parameters
1 Tetrahydrocinnolin nitration HNO₃ (1.5 eq), 0°C, 2 hr
2 Catalytic hydrogenation Ra-Ni, 50 psi H₂, MeOH
3 Piperazine coupling Cs₂CO₃, DMF, 110°C
4 Methoxyacetylation TEA, CH₂Cl₂, 12 hr
5 Crystallization Ethanol/water (3:1), -20°C

Batch Record Highlights :

  • Maintain N₂ atmosphere during acylation
  • Control exotherm during nitration (ΔT <5°C)
  • Use reverse addition for crystallization

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Nucleophilic substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block in organic synthesis.

Biology

Biologically, 2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone has shown potential in various assays, including antimicrobial and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound's derivatives are being explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable asset in the chemical industry.

Mechanism of Action

The mechanism by which 2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The specific pathways and targets depend on the biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-Methoxy C₁₅H₂₀N₄O₂* ~312.36 Balanced solubility, CNS activity potential
2-(Benzylthio)-... (CAS 2034320-84-6) Benzylthio C₂₁H₂₆N₄OS 382.5 High lipophilicity, sulfur-mediated metabolism
2-(3,4-Dimethoxyphenyl)-... (CAS 1904030-15-4) 3,4-Dimethoxyphenyl C₂₂H₂₈N₄O₃ 396.5 Enhanced polarity, 5-HT receptor selectivity

*Estimated based on structural similarity.

Aryl Piperazine-Ethanone Derivatives with Different Aromatic Groups

Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () replace the tetrahydrocinnolin with biphenyl systems. These derivatives exhibit anti-dopaminergic activity correlated with electron affinity (EA) and brain/blood partition coefficients (QPlogBB). The target compound’s tetrahydrocinnolin moiety may improve blood-brain barrier penetration compared to biphenyl systems due to reduced aromaticity and increased saturation .

Research Findings and Implications

  • QSAR Insights : Electron-donating groups (e.g., methoxy) improve anti-dopaminergic activity by optimizing QPlogBB and EA .
  • Metabolic Considerations : Sulfur-containing analogues (e.g., CAS 2034320-84-6) may undergo oxidation, affecting half-life and toxicity .
  • Synthetic Routes : Piperazine coupling reactions, as described in using Cs₂CO₃/DMF, are likely applicable to the target compound’s synthesis .

Biological Activity

2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its receptor binding profiles, therapeutic potentials, and relevant case studies.

Molecular Structure and Properties

The compound features a complex structure characterized by a methoxy group and a piperazine moiety linked to a tetrahydrocinnoline. The molecular formula is C15H20N2O2C_{15}H_{20}N_2O_2 with a molecular weight of approximately 276.34 g/mol. Its structural representation can be summarized as follows:

ComponentValue
Molecular FormulaC15H20N2O2C_{15}H_{20}N_2O_2
Molecular Weight276.34 g/mol
IUPAC NameThis compound

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant interactions with various biological targets, primarily through its influence on neurotransmitter receptors and potential anticancer properties.

Receptor Binding Profiles

Research indicates that compounds with similar structures often exhibit binding affinities for several receptors:

  • 5-HT1A Receptor : Known for its role in modulating serotonin levels in the brain, compounds with piperazine derivatives have shown varying affinities. For instance, certain piperazine derivatives demonstrated high affinity (Ki values in the subnanomolar range) for the 5-HT1A receptor, suggesting that the presence of the tetrahydrocinnoline moiety may enhance this affinity .
  • Dopamine Receptors : The binding profiles indicate potential interactions with D2 receptors, which are crucial in the treatment of psychiatric disorders .

Anticancer Activity

Recent studies have explored the efficacy of related compounds against cancer cell lines. For example:

  • Case Study : A derivative of tetrahydrocinnoline was tested against human breast cancer cell lines. The compound exhibited an IC50 value of 18 μM, indicating moderate efficacy. Mechanistic studies revealed that these compounds could inhibit PARP1 activity and induce apoptosis through increased caspase activity .

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors (e.g., 5-HT1A), influencing neurotransmitter release and signaling pathways.
  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of TrkA kinase, which plays a critical role in neuronal survival and differentiation .

Research Findings Summary

The following table summarizes key findings related to the biological activity of the compound:

Study FocusFindings
Receptor BindingHigh affinity for 5-HT1A and D2 receptors
Anticancer ActivityModerate efficacy against breast cancer cells (IC50 = 18 μM)
Mechanism of ActionInhibition of PARP1; modulation of apoptotic pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone, and how can purity be maximized?

  • Methodology : Synthesis typically involves three stages: (1) formation of the methoxyphenyl intermediate via nucleophilic substitution, (2) cyclization to generate the tetrahydrocinnolinyl core, and (3) coupling with a piperazine derivative under catalytic conditions (e.g., Pd/C or CuI). Reaction optimization includes temperature control (60–80°C for cyclization) and solvent selection (e.g., DMF or dichloromethane). Purification via column chromatography or recrystallization improves yield (>70%) and purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify methoxy, piperazine, and tetrahydrocinnoline moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (using SHELX programs for refinement ) to resolve crystal packing and bond angles.
  • FT-IR to identify carbonyl (C=O) and aromatic stretching frequencies .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Methodology :

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative effects.
  • Receptor binding studies (e.g., radioligand displacement for serotonin or adenosine receptors) to identify target interactions.
  • Enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications) .

Advanced Research Questions

Q. How does the compound modulate serotonin receptors, and what experimental models validate its antidepressant potential?

  • Methodology :

  • In vitro : Use CHO-K1 cells transfected with human 5-HT1A/2A receptors. Measure cAMP levels or Ca²⁺ flux via fluorescence assays to quantify agonism/antagonism.
  • In vivo : Employ chronic stress models (e.g., Forced Swim Test in rodents) with behavioral endpoints (immobility time reduction). Pharmacokinetic studies (plasma half-life, BBB penetration) using LC-MS/MS validate bioavailability .

Q. What mechanistic pathways underlie its antitumor activity, and how can apoptosis induction be quantified?

  • Methodology :

  • Flow cytometry with Annexin V/PI staining to detect early/late apoptosis.
  • Western blotting for pro-apoptotic markers (e.g., Bax, caspase-3 cleavage).
  • Cell cycle analysis (PI staining) to identify G1/S or G2/M arrest.
  • Transcriptomic profiling (RNA-seq) to map pathways like p53 or NF-κB .

Q. How can structure-activity relationships (SAR) be explored to enhance potency against adenosine receptors?

  • Methodology :

  • Synthesize analogs with modifications to:
  • The methoxy group (replace with halogens or bulkier substituents).
  • The piperazine ring (introduce methyl or benzyl groups).
  • Test binding affinity via competitive ELISA or SPR.
  • Molecular docking (AutoDock Vina) using receptor crystal structures (e.g., PDB: 4UHR) to predict binding modes .

Q. What strategies resolve contradictions in reported biological data (e.g., variability in IC₅₀ values across studies)?

  • Methodology :

  • Standardize assay conditions (cell line passage number, serum concentration).
  • Validate purity (>98% via HPLC) to exclude batch variability.
  • Use orthogonal assays (e.g., ATP-based viability + clonogenic assays) to confirm cytotoxicity.
  • Meta-analysis of published data to identify confounding factors (e.g., solvent DMSO concentration) .

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